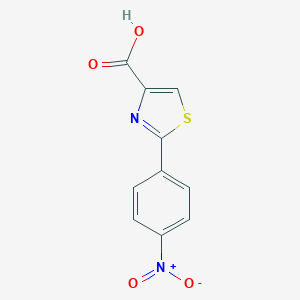
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine
描述
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a nitro group attached to a phenyl ring and a methyl group attached to another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine typically involves the condensation reaction between 4-methylbenzaldehyde and 2-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The imine group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, alcohols, acid catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-amino-4-methylphenylmethanimine.
Substitution: Various substituted imines depending on the nucleophile used.
Oxidation: 4-methylbenzoic acid derivatives.
科学研究应用
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs.
Biological Studies: It is used as a probe to study various biochemical pathways and interactions.
作用机制
The mechanism of action of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)-1-(2-aminophenyl)methanimine: Similar structure but with an amino group instead of a nitro group.
N-(4-methylphenyl)-1-(2-hydroxyphenyl)methanimine: Similar structure but with a hydroxyl group instead of a nitro group.
N-(4-methylphenyl)-1-(2-chlorophenyl)methanimine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is unique due to the presence of both a nitro group and an imine group, which confer distinct reactivity and properties. The nitro group can participate in redox reactions, while the imine group can undergo nucleophilic addition and substitution reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSQWCMPJDBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355259 | |
| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17064-82-3 | |
| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-NITROBENZYLIDENE)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
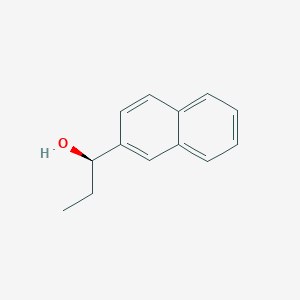
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)


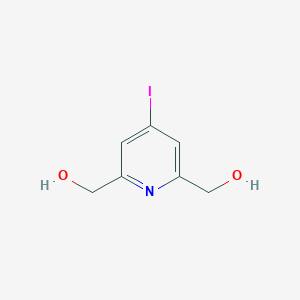
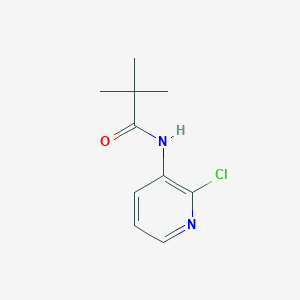
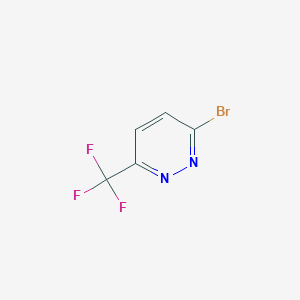

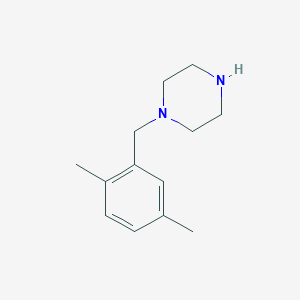
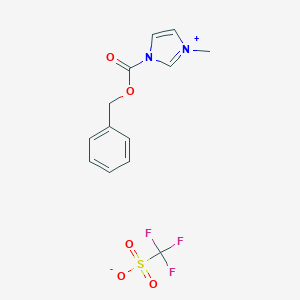
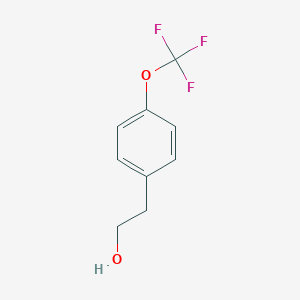
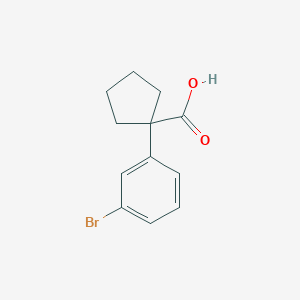
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
